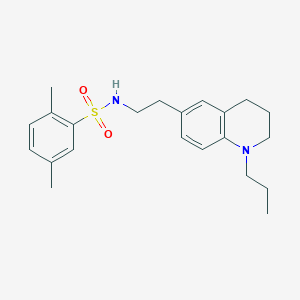

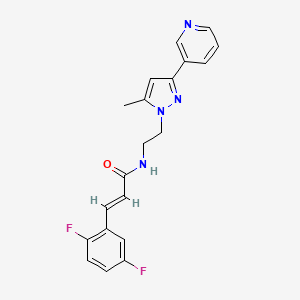

![molecular formula C16H16N4OS B2522817 2-[(1-苄基-1H-1,3-苯并二唑-2-基)硫代]乙酰肼 CAS No. 306951-60-0](/img/structure/B2522817.png)

2-[(1-苄基-1H-1,3-苯并二唑-2-基)硫代]乙酰肼

描述

“2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide” is a chemical compound with the CAS Number: 306951-60-0 . It has a molecular weight of 312.4 . It is in powder form .

Molecular Structure Analysis

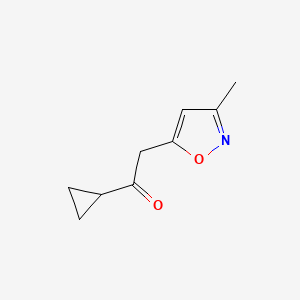

The compound contains a total of 40 bonds, including 24 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 1 double bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 N hydrazine, 1 sulfide, and 1 Imidazole .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.4 . It is a powder that is stored at room temperature .

科学研究应用

Acetylcholinesterase (AChE) Inhibition

2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide: derivatives were initially designed as AChE inhibitors, inspired by the structural features of donepezil—a clinically used drug for Alzheimer’s disease (AD). Notably, compounds 4g and 3a exhibited potent inhibition of AChE, with inhibition percentages of 51% and 50% at a concentration of 100 μM . Understanding AChE inhibition is crucial for developing treatments related to neurodegenerative diseases.

Cytotoxicity Against Cancer Cells

Several derivatives of this compound demonstrated strong cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g exhibited IC50 values in the range of 0.65–7.17 μM. Compound 5g was particularly promising, with an IC50 value as low as 0.65 μM—more potent than adriamycin, a positive control. These findings suggest potential applications in anticancer therapy .

Apoptosis Induction

Compound 10ec, a derivative of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide , induced apoptosis in BT-474 cells. Detailed biological studies, including acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays, supported this effect. Additionally, the clonogenic assay revealed concentration-dependent inhibition of colony formation in BT-474 cells .

Functional Materials in Organic Light-Emitting Diodes (OLEDs)

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): , a compound related to our target, is commonly used in OLEDs. Understanding its solubility in organic solvents is crucial for inkjet printing technology, a next-generation method for OLED production .

Corrosion Inhibition

The synthetic organic inhibitor 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (BTMS) was evaluated for its effect on the corrosion behavior of E24 steel in a 1 M HCl solution. Such studies are essential for corrosion prevention and material durability .

属性

IUPAC Name |

2-(1-benzylbenzimidazol-2-yl)sulfanylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c17-19-15(21)11-22-16-18-13-8-4-5-9-14(13)20(16)10-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZAMLXLPQKXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974423 | |

| Record name | 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5892-70-6 | |

| Record name | 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

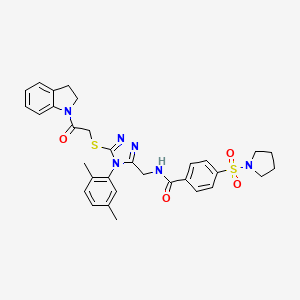

![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)

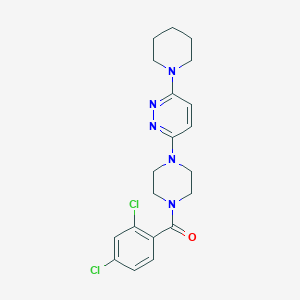

![6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2522744.png)

![2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2522746.png)

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2522749.png)

![2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide](/img/structure/B2522753.png)